(R)-(-)-Phenylephrine HCl

Description

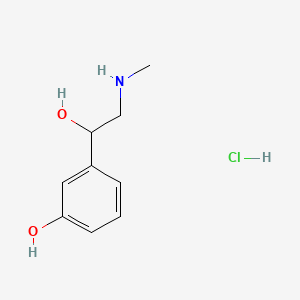

Structure

2D Structure

Properties

IUPAC Name |

hydron;3-[1-hydroxy-2-(methylamino)ethyl]phenol;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2.ClH/c1-10-6-9(12)7-3-2-4-8(11)5-7;/h2-5,9-12H,6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCYSGIYOVXAGKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].CNCC(C1=CC(=CC=C1)O)O.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154-86-9 | |

| Record name | Benzenemethanol, 3-hydroxy-α-[(methylamino)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Introduction: The Significance of Stereochemistry in Pharmacology

An In-Depth Technical Guide to the Synthesis and Chiral Resolution of (R)-(-)-Phenylephrine HCl

(R)-(-)-Phenylephrine is a potent and selective α1-adrenergic receptor agonist widely utilized as a nasal decongestant and a vasopressor to manage hypotension.[1][2] Its pharmacological activity is critically dependent on its stereochemistry. The molecule possesses a single chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)-phenylephrine and (S)-phenylephrine. The desired therapeutic effect is almost exclusively attributed to the (R)-enantiomer, which exhibits significantly greater agonistic activity at the α1-adrenergic receptor than its (S)-counterpart.[3] Consequently, the production of enantiomerically pure this compound is a paramount objective in the pharmaceutical industry to ensure efficacy and minimize potential off-target effects associated with the less active enantiomer.

This guide provides a detailed exploration of the chemical synthesis of racemic phenylephrine and the subsequent chiral resolution to isolate the pharmacologically active (R)-enantiomer. We will delve into the mechanistic rationale behind the chosen synthetic strategies and provide field-proven protocols for both synthesis and resolution, grounded in authoritative scientific literature.

Part 1: Synthesis of Racemic (±)-Phenylephrine

The synthesis of the racemic phenylephrine backbone is the foundational stage. A common and efficient industrial approach begins with the selective halogenation of an acetophenone derivative, followed by reduction and amination. This strategy avoids the need for protecting groups on the phenolic hydroxyl, representing a more atom-economical process.[4]

Synthetic Strategy: A Three-Step Approach

The chosen pathway involves three key transformations:

-

α-Halogenation: Selective chlorination of 3'-hydroxyacetophenone at the alpha-carbon position.

-

Carbonyl Reduction: Reduction of the resulting α-chloro ketone to a racemic chlorohydrin.

-

Amination and Salt Formation: Substitution of the chlorine atom with methylamine to form the phenylephrine free base, followed by conversion to the hydrochloride salt.

This route is advantageous due to the availability of starting materials and the robustness of the chemical transformations.

Visualizing the Synthetic Pathway

References

- 1. Phenylephrine | C9H13NO2 | CID 6041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenylephrine - Wikipedia [en.wikipedia.org]

- 3. CN116410095A - Synthesis method of phenylephrine hydrochloride - Google Patents [patents.google.com]

- 4. US20110171700A1 - Method for producing l-phenylephrine using an alcohol dehydrogenase of aromatoleum aromaticum ebn1 (azoarcus sp. ebn1) - Google Patents [patents.google.com]

A Technical Guide to (R)-(-)-Phenylephrine HCl: Characterizing α1-Adrenoceptor Agonism In Vitro

Introduction: The Role of (R)-(-)-Phenylephrine in Adrenergic Research

(R)-(-)-Phenylephrine hydrochloride (PE) is a synthetic sympathomimetic amine that serves as a cornerstone tool in pharmacology for the study of the α1-adrenergic system.[1][2] It is a potent and selective agonist for the α1-adrenoceptors, with minimal to no significant activity at α2- or β-adrenergic receptors at standard experimental concentrations.[1][3] This selectivity makes it an invaluable pharmacological agent for isolating and investigating the signaling and physiological functions mediated by the α1-adrenoceptor family.

The α1-adrenoceptors are members of the G-protein coupled receptor (GPCR) superfamily and are divided into three distinct subtypes: α1A, α1B, and α1D.[4] These receptors are integral to numerous physiological processes, most notably the regulation of smooth muscle contraction, leading to functions such as vasoconstriction and subsequent control of blood pressure.[1][5] Understanding the interaction of a compound like phenylephrine with these receptor subtypes is critical for both fundamental research and the development of novel therapeutics.

This guide provides an in-depth examination of the molecular pharmacology of phenylephrine, its mechanism of action, and the detailed in vitro methodologies required to rigorously characterize its activity as a selective α1-adrenoceptor agonist.

Section 1: The Molecular Mechanism of α1-Adrenoceptor Activation

Phenylephrine mimics the action of endogenous catecholamines, such as norepinephrine, by directly binding to and activating α1-adrenoceptors.[1] All three α1-receptor subtypes couple to the Gq/11 family of heterotrimeric G-proteins.[4] The activation sequence is a canonical example of GPCR signaling, initiating a robust and measurable intracellular cascade.

-

Receptor Binding and G-Protein Activation: The binding of phenylephrine to the α1-adrenoceptor induces a conformational change in the receptor. This change facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated Gq protein.[1]

-

Effector Enzyme Activation: The now active Gαq-GTP complex dissociates from the Gβγ dimer and activates its primary effector enzyme, Phospholipase C (PLC).[1][6]

-

Second Messenger Generation: PLC catalyzes the hydrolysis of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][4][5]

-

Downstream Signaling:

-

IP3 and Calcium Mobilization: As a soluble molecule, IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER). This action triggers the release of stored calcium ions (Ca²⁺) from the ER into the cytosol, leading to a rapid and significant increase in the intracellular calcium concentration ([Ca²⁺]i).[1][4][7]

-

DAG and PKC Activation: DAG remains in the cell membrane and, in conjunction with the elevated [Ca²⁺]i, activates Protein Kinase C (PKC). PKC goes on to phosphorylate a multitude of cellular proteins, contributing to the overall physiological response.[4]

-

This signaling cascade is the foundation for the functional assays used to characterize phenylephrine's activity in vitro.

Caption: Phenylephrine-induced α1-adrenoceptor Gq signaling cascade.

Section 2: In Vitro Assays for Characterizing Phenylephrine Activity

A multi-assay approach is essential for a complete pharmacological profile. This involves determining both the binding affinity of phenylephrine to the receptor and its functional potency and efficacy in eliciting a downstream response.

Receptor Binding Assays: Quantifying Affinity (Ki)

Causality & Experimental Choice: The primary goal of a binding assay is to determine the equilibrium dissociation constant (Ki) of phenylephrine, which is a measure of its binding affinity for each α1-adrenoceptor subtype. A lower Ki value signifies a higher binding affinity. A competitive radioligand binding assay is the gold standard. This format is chosen because it allows the measurement of the unlabeled ligand's (phenylephrine) affinity by assessing its ability to compete off a radiolabeled ligand with known, high affinity (typically an antagonist like [³H]-prazosin). This indirect measurement is experimentally robust and avoids the need to synthesize a radiolabeled version of every compound being tested.

Experimental Protocol: Competitive Radioligand Binding

-

Membrane Preparation:

-

Culture cells (e.g., HEK293 or CHO) stably expressing a single human α1-adrenoceptor subtype (α1A, α1B, or α1D).

-

Harvest the cells and homogenize them in a cold binding buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, pH 7.5).[8]

-

Centrifuge the homogenate to pellet the cell membranes. Wash and resuspend the membrane pellet in fresh binding buffer to a specific protein concentration.

-

-

Assay Setup (96-well format):

-

Total Binding: Add cell membranes, a fixed concentration of radioligand (e.g., [³H]-prazosin, typically at its Kd concentration), and binding buffer.

-

Non-Specific Binding (NSB): Add cell membranes, radioligand, and a high concentration of a non-radiolabeled competing ligand (e.g., 10 µM phentolamine) to saturate all specific binding sites.

-

Competition: Add cell membranes, radioligand, and serial dilutions of (R)-(-)-Phenylephrine HCl.

-

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Separation: Rapidly separate the bound from free radioligand by vacuum filtration through a glass fiber filter mat (e.g., GF/C). The membranes with bound radioligand are trapped on the filter.

-

Quantification: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand. Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis & Trustworthiness: The protocol is self-validating through the inclusion of total and non-specific binding controls.

-

Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

-

Plot the percent specific binding against the log concentration of phenylephrine.

-

Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of phenylephrine that inhibits 50% of the specific binding of the radioligand.[4]

-

Calculate the Ki value using the Cheng-Prusoff equation :[4]

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Caption: Workflow for a competitive radioligand binding assay.

Functional Assays: Quantifying Potency (EC50) and Efficacy

Functional assays are critical to confirm that receptor binding translates into a biological response. They measure the concentration-dependent effect of phenylephrine, allowing for the determination of its potency (EC50, the concentration producing 50% of the maximal response) and efficacy (the maximal response achievable).

Causality & Experimental Choice: This is the most direct and high-throughput functional assay for Gq-coupled receptors like the α1-adrenoceptors.[9][10] The logic is straightforward: agonist binding activates the Gq/PLC/IP3 pathway, leading to a quantifiable release of intracellular calcium.[1][7] The availability of sensitive fluorescent calcium indicators and automated plate readers (e.g., FLIPR) makes this assay robust and scalable for drug screening and characterization.[10]

Experimental Protocol: Fluorescent Calcium Imaging

-

Cell Plating: Seed cells stably expressing the α1-receptor subtype of interest into a clear-bottom, black-walled 96- or 384-well plate and allow them to adhere overnight.

-

Dye Loading:

-

Prepare a loading buffer (e.g., Hank's Balanced Salt Solution - HBSS) containing a cell-permeant fluorescent calcium indicator (e.g., Fluo-4 AM or Fura-2 AM).

-

Remove the culture medium from the cells and add the dye-loading solution.

-

Incubate for 30-60 minutes at 37°C in the dark to allow the dye to enter the cells and be de-esterified into its active, calcium-sensitive form.[7]

-

-

Baseline Measurement: Wash the cells with buffer to remove extracellular dye. Place the plate into a fluorescence plate reader (e.g., FLIPR). Measure baseline fluorescence for a short period (e.g., 10-20 seconds).

-

Compound Addition & Measurement: The instrument automatically adds serial dilutions of this compound to the wells while continuously recording fluorescence intensity over time (e.g., for 2-3 minutes).[7]

-

Controls: Include wells with vehicle only (negative control) and a saturating concentration of a known agonist (positive control).

Data Analysis & Trustworthiness:

-

The response is measured as the change in fluorescence intensity (peak minus baseline).

-

Plot the fluorescence change against the log concentration of phenylephrine.

-

Use non-linear regression (sigmoidal dose-response curve) to determine the EC50 (potency) and Emax (efficacy) values.

-

The inclusion of controls ensures that the observed calcium flux is due to the compound and that the cell system is responsive.

Caption: Workflow for a fluorescent calcium mobilization assay.

Causality & Experimental Choice: This assay provides a more proximal readout of Gq activation than calcium mobilization by directly quantifying the production of the second messenger IP3 and its metabolites.[11][12] It is considered a highly reliable but lower-throughput alternative to calcium assays. The protocol's integrity relies on radiolabeling cellular phosphoinositides and then inhibiting the breakdown of generated IPs with Lithium Chloride (LiCl), allowing them to accumulate to measurable levels.

Experimental Protocol: Radiometric IP Accumulation

-

Cell Labeling: Plate cells (as above) and incubate them overnight in a medium containing [³H]-myo-inositol. This allows the radiolabel to be incorporated into the membrane phosphoinositide pool, including PIP2.

-

Pre-incubation: Wash the cells and pre-incubate them in a buffer containing LiCl. LiCl inhibits inositol monophosphatases, preventing the degradation of IPs and causing them to accumulate upon receptor stimulation.

-

Stimulation: Add varying concentrations of this compound and incubate for a set time (e.g., 30-60 minutes).

-

Extraction: Terminate the reaction by adding a cold acid (e.g., perchloric acid).

-

Separation & Quantification: Neutralize the samples and separate the radiolabeled inositol phosphates from the free [³H]-myo-inositol using anion-exchange chromatography columns. The amount of accumulated [³H]-IPs is then quantified by liquid scintillation counting.

Data Analysis & Trustworthiness:

-

Data are expressed as the amount of radioactivity (CPM or DPM) in the IP fraction.

-

Plot the accumulated [³H]-IPs against the log concentration of phenylephrine.

-

Use non-linear regression to determine the EC50 and Emax. The use of LiCl is a critical control step that makes the assay viable.

Section 3: Data Summary and Interpretation

Quantitative data from these assays allow for a comprehensive understanding of phenylephrine's interaction with α1-adrenoceptor subtypes. The binding affinity (pKi) and functional potency (pEC50) are typically expressed as the negative logarithm of the molar concentration (Ki or EC50). A higher value indicates greater affinity or potency.

Table 1: Representative Pharmacological Profile of Phenylephrine at Human α1-Adrenoceptor Subtypes

| Parameter | α1A Subtype | α1B Subtype | α1D Subtype | Reference |

|---|---|---|---|---|

| Binding Affinity (pKi) | ~6.0 | ~6.5 | ~7.0 | [4] |

| Functional Potency (pEC50) | ~6.2 | ~6.8 | ~7.5 |[4] |

Note: These values are illustrative and can vary based on the specific cell line, assay conditions, and data analysis method used.

The data consistently show that phenylephrine is a full agonist at all three subtypes but exhibits a degree of selectivity in both binding and function, typically with the rank order of α1D ≥ α1B > α1A.[4]

Section 4: Essential Experimental Considerations

Trustworthiness Through Rigorous Controls:

-

Vehicle Control: All experiments must include a vehicle control to account for any effects of the solvent used to dissolve the phenylephrine.

-

Positive Control: Use a known, highly efficacious agonist like norepinephrine or A61603 to confirm that the assay system is performing optimally.[9]

-

Antagonist Confirmation: To verify that the observed functional response is specifically mediated by the α1-adrenoceptor, a parallel experiment should be run where cells are pre-treated with a selective α1-antagonist (e.g., prazosin). This should block the phenylephrine-induced response.

Compound Preparation and Stability:

-

This compound is readily soluble in water and standard aqueous buffers.

-

Stock solutions should be prepared fresh, though studies have shown it to be stable in 0.9% NaCl solution for extended periods (e.g., 60 days) at room temperature when protected from light.[13][14] However, for cell-based assays, using freshly prepared or frozen aliquots of a concentrated stock is best practice to avoid contamination and degradation.[15] Exposure to fluorescent light can cause degradation over time.[15]

Conclusion

This compound remains an indispensable pharmacological tool for the in vitro investigation of α1-adrenoceptor signaling. Its high selectivity for the α1-adrenoceptor family over other adrenoceptors allows for the precise interrogation of Gq-coupled pathways. By employing a systematic approach that combines competitive binding assays to determine affinity with functional assays such as calcium mobilization or inositol phosphate accumulation to measure potency and efficacy, researchers can build a robust and reliable pharmacological profile. The methodologies and validation principles outlined in this guide provide a framework for achieving accurate, reproducible, and trustworthy data in the study of adrenergic pharmacology.

References

- 1. benchchem.com [benchchem.com]

- 2. Phenylephrine | C9H13NO2 | CID 6041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. benchchem.com [benchchem.com]

- 5. What is the mechanism of Phenylephrine Hydrochloride? [synapse.patsnap.com]

- 6. ahajournals.org [ahajournals.org]

- 7. benchchem.com [benchchem.com]

- 8. Structural basis of α1A-adrenergic receptor activation and recognition by an extracellular nanobody - PMC [pmc.ncbi.nlm.nih.gov]

- 9. innoprot.com [innoprot.com]

- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 11. Alpha 1-adrenergic receptor subtypes and formation of inositol phosphates in dispersed hepatocytes and renal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Alpha 1A and alpha 1B-adrenoceptors enhance inositol phosphate generation in rat renal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evaluation of Phenylephrine Stability in Polyvinyl Chloride Bags - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. juniperpublishers.com [juniperpublishers.com]

The Genesis of a Sympathomimetic: An In-Depth Technical Guide to the Discovery and History of Phenylephrine

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Molecule in Time

In the landscape of modern pharmacology, phenylephrine is a familiar agent, a selective α1-adrenergic receptor agonist with a well-defined role in medicine.[1] However, its journey from a laboratory curiosity to a clinical staple is a compelling narrative of chemical ingenuity, evolving pharmacological understanding, and the relentless pursuit of therapeutic agents that could mimic the body's own stress responses. This guide delves into the discovery and history of phenylephrine, offering a technical exploration of its synthesis, the foundational experiments that defined its character, and its enduring legacy as a sympathomimetic agent.

Section 1: The Dawn of Sympathomimetics and the Quest for Adrenaline Analogs

The late 19th and early 20th centuries were a fervent period for autonomic nervous system research. The isolation of adrenaline (epinephrine) from the adrenal medulla and the elucidation of its profound physiological effects spurred a wave of investigation into "sympathomimetic" compounds – substances that mimic the effects of sympathetic nervous system stimulation.[2] The goal was to create synthetic analogs of adrenaline that offered greater stability, oral bioavailability, and receptor selectivity, thereby providing more controlled therapeutic effects.

It was within this dynamic scientific environment that phenylephrine, initially known by names such as Neo-Synephrine and meta-synephrine, emerged.[1][3] Patented in 1927, and introduced for medical use in 1938, its discovery was not a singular event but rather a culmination of the systematic exploration of phenylalkanolamine derivatives.[3] A key figure in its early development was H. Legerlotz, who was granted a U.S. patent in 1933 for a method of its preparation.[1]

Section 2: The Chemical Blueprint: Early Synthesis of Phenylephrine

The early syntheses of phenylephrine were a testament to the advancements in organic chemistry of the era. One of the foundational methods involved the condensation of m-hydroxyacetophenone with methylamine, followed by catalytic hydrogenation to reduce the ketone to a secondary alcohol.

Illustrative Early Synthetic Pathway

A common early synthetic approach can be outlined as follows:

-

Acylation of Phenol: The synthesis would often commence with the acylation of phenol to produce an acetophenone derivative.

-

Halogenation: The acetophenone is then halogenated, typically brominated, at the alpha-carbon to create a reactive intermediate.

-

Amination: This intermediate is subsequently reacted with methylamine, leading to the formation of an amino ketone.

-

Reduction: The final and critical step is the reduction of the ketone group to a hydroxyl group, yielding phenylephrine. This was often achieved through catalytic hydrogenation.

This multi-step process, while effective, underscored the challenges of producing specific isomers and achieving high yields, driving further innovation in synthetic methodologies over the subsequent decades.

Section 3: Unraveling the Mechanism: Early Pharmacological Investigations

The 1930s and 1940s were pivotal in characterizing the pharmacological profile of phenylephrine. Researchers sought to understand its effects on the cardiovascular system and other sympathetically innervated tissues. The experimental approaches of the time, though less sophisticated than modern techniques, were foundational in establishing its identity as a potent vasoconstrictor with a distinct mechanism of action.

In Vivo Studies: The Pressor Effect

Early in vivo experiments were crucial in demonstrating phenylephrine's potent pressor (blood pressure-elevating) effects. These studies were typically conducted in anesthetized animals, most commonly dogs and cats, where arterial blood pressure could be directly and continuously monitored.

A representative protocol from this era would involve the following steps:

-

Animal Preparation: A dog would be anesthetized, typically with a barbiturate. The carotid artery would be cannulated and connected to a kymograph or a mercury manometer to record blood pressure. The femoral vein would be cannulated for intravenous drug administration.

-

Baseline Recording: A stable baseline blood pressure would be established and recorded.

-

Drug Administration: A solution of phenylephrine hydrochloride would be administered intravenously at varying doses.

-

Data Recording and Analysis: The resulting changes in blood pressure, including the magnitude and duration of the pressor response, would be meticulously recorded on the kymograph drum. These responses would be compared to those elicited by adrenaline to determine its relative potency.

These experiments consistently revealed that phenylephrine produced a rapid and sustained increase in blood pressure, a hallmark of its vasoconstrictor action.[2]

In Vitro Studies: Elucidating the Action on Smooth Muscle

To pinpoint the direct effects of phenylephrine on vascular smooth muscle, researchers turned to in vitro isolated tissue bath preparations. This technique allowed for the study of drug effects on specific tissues in a controlled environment, free from the confounding influences of the whole organism.

A common in vitro protocol to assess the contractile effect of phenylephrine on vascular smooth muscle is detailed below:

-

Tissue Preparation: A segment of the thoracic aorta would be excised from a rabbit or rat. The aorta would be cleaned of adhering connective tissue and cut into helical strips.

-

Tissue Mounting: The aortic strip would be suspended in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at a constant temperature (37°C) and aerated with a mixture of 95% oxygen and 5% carbon dioxide. One end of the strip would be fixed, while the other would be connected to a force-displacement transducer to record isometric contractions.

-

Equilibration: The tissue would be allowed to equilibrate under a resting tension for a period of time until a stable baseline was achieved.

-

Drug Addition: Cumulative concentrations of phenylephrine would be added to the organ bath, and the resulting contractile responses would be recorded.

-

Data Analysis: A concentration-response curve would be plotted to determine the potency (EC50) and maximal efficacy of phenylephrine in inducing smooth muscle contraction.

These in vitro studies provided direct evidence that phenylephrine acted on the smooth muscle of blood vessels to cause contraction, the cellular basis for its observed pressor effects in vivo.[4][5]

Section 4: Defining the Receptor: The Emergence of the α-Adrenergic Concept

The early investigations into phenylephrine and other sympathomimetic amines contributed significantly to the evolving understanding of adrenergic receptors. While the concept of distinct "receptive substances" was proposed by Langley in the early 20th century, it was the differential effects of various sympathomimetic amines that led to the classification of adrenergic receptors into α and β subtypes by Raymond Ahlquist in 1948.

Phenylephrine, with its potent vasoconstrictor and minimal cardiac stimulatory effects, became a classic example of an α-adrenergic agonist. Its pharmacological profile, characterized by a strong pressor response without a significant increase in heart rate, helped to solidify the concept of distinct receptor populations mediating different physiological responses to catecholamines and their analogs.

Section 5: Therapeutic Applications: From Hypotension to Decongestion

The potent and reliable pressor effect of phenylephrine led to its early adoption for the treatment of hypotensive states, particularly those associated with spinal anesthesia and shock.[2] Its ability to raise blood pressure by increasing peripheral vascular resistance made it a valuable tool in the anesthesiologist's and surgeon's armamentarium.

Beyond its use as a vasopressor, phenylephrine's vasoconstrictor properties were also harnessed for other therapeutic applications. As a topical nasal decongestant, it provided relief from the symptoms of the common cold and allergic rhinitis by constricting the blood vessels in the nasal mucosa. It also found use in ophthalmology as a mydriatic agent to dilate the pupil for diagnostic and therapeutic procedures.[6]

Visualizations

Signaling Pathway of Phenylephrine

Caption: Phenylephrine's α1-adrenergic receptor signaling cascade.

Experimental Workflow: In Vivo Pressor Assay

Caption: Workflow for early in vivo pressor activity assessment.

Conclusion: An Enduring Legacy

The story of phenylephrine's discovery and early development is a microcosm of the broader history of pharmacology. It is a narrative that highlights the interplay between chemical synthesis, physiological experimentation, and the evolving understanding of drug-receptor interactions. From its origins in the quest for adrenaline analogs to its establishment as a selective α1-adrenergic agonist, phenylephrine has carved out a lasting place in medicine. While its therapeutic applications have evolved, and in some cases, been re-evaluated, its importance as a pharmacological tool and a testament to the foundational principles of sympathomimetic drug discovery remains undiminished.

References

- 1. Phenylephrine | C9H13NO2 | CID 6041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. Phenylephrine - Wikipedia [en.wikipedia.org]

- 4. Age-dependent alterations in the efficacy of phenylephrine-induced contractions in vascular smooth muscle isolated from the corpus cavernosum of impotent men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of phenylephrine on tissue gas tension, bleeding, infection, and lidocaine absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neo-Synephrine (Phenylephrine Hydrochloride Ophthalmic Solution): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

An In-Depth Technical Guide to the In Vivo Effects of (R)-(-)-Phenylephrine HCl on Cardiovascular Hemodynamics

This guide provides a detailed exploration of the in vivo cardiovascular effects of (R)-(-)-Phenylephrine HCl, a potent and selective alpha-1 adrenergic receptor agonist. Designed for researchers, scientists, and drug development professionals, this document synthesizes established pharmacological principles with practical, field-proven experimental methodologies. We will delve into the molecular mechanisms of phenylephrine, its integrated effects on systemic hemodynamics, and provide robust protocols for its investigation in preclinical models.

Section 1: Foundational Pharmacology of this compound

This compound is a sympathomimetic amine that structurally resembles epinephrine. Its cardiovascular effects are almost exclusively mediated by its high-affinity agonism for alpha-1 adrenergic receptors.[1][2] Unlike endogenous catecholamines such as norepinephrine, phenylephrine exhibits minimal to no activity at beta-adrenergic receptors, making it a valuable pharmacological tool to isolate and study alpha-1 mediated pathways.[3][4]

Mechanism of Action: A Molecular Cascade

The administration of phenylephrine initiates a well-defined signaling cascade within vascular smooth muscle cells.[5] This process is fundamental to understanding its pressor effects.

-

Receptor Binding: Phenylephrine selectively binds to alpha-1 adrenergic receptors, which are G-protein coupled receptors (GPCRs) located on the surface of vascular smooth muscle cells.[3][5]

-

Gq Protein Activation: This binding event activates the associated Gq alpha subunit of the heterotrimeric G-protein.[5]

-

Phospholipase C Activation: The activated Gq subunit stimulates the enzyme phospholipase C (PLC).[5]

-

Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[5]

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[5]

-

Smooth Muscle Contraction: The resulting increase in cytosolic Ca2+ concentration leads to the activation of calmodulin and myosin light chain kinase, culminating in the phosphorylation of myosin and subsequent smooth muscle contraction. This contraction of the vascular smooth muscle results in vasoconstriction.[3]

This molecular cascade is the primary driver of the hemodynamic changes observed in vivo following phenylephrine administration.

Figure 1: Signaling pathway of phenylephrine-induced vasoconstriction.

Section 2: Integrated Hemodynamic Effects In Vivo

The vasoconstriction induced by phenylephrine at the cellular level translates into significant and predictable changes in systemic cardiovascular hemodynamics. These effects are a direct consequence of its primary mechanism and the body's subsequent homeostatic responses.

Primary Vascular Effects

-

Increased Total Peripheral Resistance (TPR): By constricting arterioles, phenylephrine increases the overall resistance to blood flow in the systemic circulation.[6][7] This is the most direct and pronounced effect of the drug. Total peripheral resistance, also referred to as systemic vascular resistance (SVR), can be calculated when cardiac output (CO), mean arterial pressure (MAP), and central venous pressure (CVP) are known, using the formula: SVR = (MAP - CVP) / CO.[1]

-

Increased Arterial Blood Pressure: The rise in TPR directly leads to an elevation in systolic, diastolic, and mean arterial blood pressure (MAP).[2][6] This pressor effect is the basis for its clinical use in treating hypotension.[8]

Secondary Cardiac Effects and the Baroreceptor Reflex

The sharp increase in blood pressure is sensed by baroreceptors located in the carotid sinuses and the aortic arch. This triggers a compensatory reflex arc aimed at restoring blood pressure homeostasis.[9]

-

Reflex Bradycardia: The baroreceptor activation leads to an increase in vagal (parasympathetic) outflow to the heart and a decrease in sympathetic outflow.[2][5] The net result is a decrease in heart rate, a phenomenon known as reflex bradycardia.[4][7] This is a key characteristic of the cardiovascular response to a pure alpha-1 agonist.

-

Variable Effects on Cardiac Output: The effect of phenylephrine on cardiac output (CO) can be variable.[10] While the increased afterload (due to higher TPR) can impede ventricular ejection, the venoconstriction effect can increase venous return (preload), which may, in turn, increase stroke volume.[7][10] The reflex bradycardia also influences cardiac output. The ultimate change in CO is a balance of these competing factors.[7]

Expected Quantitative Hemodynamic Changes

The following table summarizes the typical dose-dependent hemodynamic responses to intravenously administered phenylephrine in rodent models. Note that absolute values can vary based on species, strain, anesthetic regimen, and experimental conditions.

| Parameter | Direction of Change | Expected Magnitude (Dose-Dependent) | Primary Mechanism |

| Mean Arterial Pressure (MAP) | ↑ | Significant increase | ↑ Total Peripheral Resistance |

| Systolic Blood Pressure (SBP) | ↑ | Significant increase | ↑ Total Peripheral Resistance |

| Diastolic Blood Pressure (DBP) | ↑ | Significant increase | ↑ Total Peripheral Resistance |

| Heart Rate (HR) | ↓ | Moderate to significant decrease | Baroreceptor Reflex Activation |

| Total Peripheral Resistance (TPR) | ↑ | Significant increase | α1-mediated vasoconstriction |

| Cardiac Output (CO) | ↔ or ↓ | Variable, often no significant change or a slight decrease | Balance of ↑ afterload, ↑ preload, and ↓ heart rate |

| Stroke Volume (SV) | ↔ or ↑ | Variable, may increase due to increased filling time and preload | Balance of ↑ afterload and ↑ preload |

Section 3: In Vivo Experimental Protocols

A robust and reproducible in vivo experimental design is critical for accurately characterizing the hemodynamic effects of phenylephrine. The following protocols are designed for a rat model, a commonly used species in cardiovascular research.

Ethical Considerations

All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.[11] Protocols should be approved by an Institutional Animal Care and Use Committee (IACUC).[12] Adherence to the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines is strongly recommended to ensure transparency and reproducibility.[12][13] Key principles include the 3Rs: Replacement, Reduction, and Refinement.[13]

Surgical Preparation: Catheterization for Direct Hemodynamic Monitoring

For direct and continuous measurement of arterial blood pressure and for intravenous drug administration, surgical implantation of catheters is the gold standard.[3]

Objective: To implant a catheter into the carotid artery for blood pressure measurement and into the jugular vein for intravenous infusion.

Materials:

-

Male Sprague-Dawley or Wistar rats (250-350g)

-

Anesthetic (e.g., isoflurane, or ketamine/xylazine cocktail)

-

Heating pad to maintain body temperature at 37°C[14]

-

Surgical microscope or loupes

-

Sterile surgical instruments (forceps, scissors, hemostats)

-

Polyethylene tubing (PE-50) for catheters

-

4-0 silk suture

-

Heparinized saline (10-20 U/mL)

-

Pressure transducer and data acquisition system (e.g., PowerLab)[9]

Procedure:

-

Anesthesia and Preparation: Anesthetize the rat and confirm the depth of anesthesia via a toe-pinch reflex.[9] Place the animal in a supine position on a heating pad. Shave and sterilize the ventral neck area.

-

Incision: Make a midline ventral incision in the neck to expose the underlying muscles.

-

Jugular Vein Catheterization:

-

Using blunt dissection, separate the salivary and lymphatic tissues to isolate the right external jugular vein.[3]

-

Place two loose silk sutures around a 5 mm segment of the vein.

-

Make a small incision in the vein between the sutures.

-

Insert a heparinized saline-filled PE-50 catheter into the vein, advancing it towards the right atrium.

-

Secure the catheter with the sutures and exteriorize the other end through the back of the neck.

-

-

Carotid Artery Catheterization:

-

Gently retract the sternohyoid muscle to expose the left common carotid artery, taking care to separate it from the vagus nerve.[3]

-

Place two silk sutures around a 5 mm segment of the artery. Tightly ligate the cranial end.

-

Apply a temporary clamp caudal to the sutures to occlude blood flow.

-

Make a small incision in the artery and insert a heparinized saline-filled PE-50 catheter, advancing it towards the aortic arch.

-

Remove the clamp, secure the catheter with the caudal suture, and exteriorize it.

-

-

Recovery: Close the incision. Allow the animal a recovery period of at least 48-72 hours post-surgery before conducting hemodynamic studies.[5]

Figure 2: Experimental workflow for in vivo hemodynamic assessment.

Protocol for Assessing Dose-Dependent Hemodynamic Response

Objective: To determine the pressor and bradycardic responses to increasing doses of phenylephrine.

Procedure:

-

Setup: Place the conscious, recovered, and catheterized rat in a testing cage, allowing it to move freely. Connect the arterial catheter to the pressure transducer and the venous catheter to an infusion pump or syringe.[15]

-

Stabilization: Allow the animal to acclimate to the setup for at least 30 minutes and record stable baseline MAP and HR.[5]

-

Drug Administration (Bolus Method):

-

Prepare serial dilutions of this compound in sterile saline.

-

Administer intravenous (IV) bolus injections of increasing doses (e.g., 1, 3, 10, 30 µg/kg).[16]

-

Follow each injection with a small flush of heparinized saline.

-

Allow cardiovascular parameters to return to baseline between doses.

-

-

Data Acquisition: Continuously record blood pressure and heart rate throughout the experiment.

-

Analysis: For each dose, determine the peak change in MAP (ΔMAP) and the nadir of the reflex change in HR (ΔHR) from the pre-injection baseline. Plot these values to generate dose-response curves.

Section 4: Advanced Analysis: Baroreflex Sensitivity (BRS)

Phenylephrine is the standard pharmacological agent used to assess baroreflex sensitivity. BRS is a measure of the efficacy of the baroreflex in controlling heart rate in response to changes in blood pressure.

Calculation: BRS is calculated from the data obtained in the dose-response protocol. For each dose, the reflex change in heart period (R-R interval, which is 60,000/HR) is plotted against the corresponding peak change in systolic blood pressure (SBP). The slope of the linear regression line of these points represents the BRS, typically expressed in milliseconds per millimeter of mercury ( ms/mmHg ).[4][17]

A steeper slope indicates a more sensitive baroreflex, while a flatter slope suggests impaired baroreflex function.

References

- 1. CV Physiology | Systemic Vascular Resistance [cvphysiology.com]

- 2. Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Catheterization of the Carotid Artery and Jugular Vein to Perform Hemodynamic Measures, Infusions and Blood Sampling in a Conscious Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Baroreflex Sensitivity: Measurement and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Responses of the cardiovascular system of the rat to alpha-and beta-adrenoceptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phenylephrine-Induced Cardiovascular Changes in the Anesthetized Mouse: An Integrated Assessment of in vivo Hemodynamics Under Conditions of Controlled Heart Rate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Catheterization of Pulmonary and Carotid Arteries for Concurrent Measurement of Mean Pulmonary and Systemic Arterial Pressure in Rat Models of Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. forskningsetikk.no [forskningsetikk.no]

- 12. academic.oup.com [academic.oup.com]

- 13. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops [frontiersin.org]

- 15. [PDF] Catheterization of the Carotid Artery and Jugular Vein to Perform Hemodynamic Measures, Infusions and Blood Sampling in a Conscious Rat Model | Semantic Scholar [semanticscholar.org]

- 16. bio-protocol.org [bio-protocol.org]

- 17. A comparison of pharmacologic and spontaneous baroreflex methods in aging and hypertension - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of (R)-(-)-Phenylephrine HCl

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(-)-Phenylephrine hydrochloride (HCl) is a synthetic sympathomimetic amine widely utilized in pharmaceutical formulations for its potent vasoconstrictive and mydriatic properties.[1] Its therapeutic efficacy is intrinsically linked to its specific molecular architecture and stereochemical configuration. This technical guide provides a comprehensive exploration of the structural and stereochemical aspects of (R)-(-)-Phenylephrine HCl, detailing its physicochemical properties, spectroscopic characterization, and the profound impact of its chirality on pharmacological activity. The document further outlines established analytical methodologies for its identification and enantiomeric purity assessment, offering valuable insights for researchers and professionals engaged in drug development and quality control.

Introduction: The Significance of Phenylephrine in Modern Therapeutics

Phenylephrine is a powerful and selective agonist for α1-adrenergic receptors.[2][3] This selective action makes it a cornerstone in various medical applications, including:

-

Nasal Decongestion: By constricting the blood vessels in the nasal mucosa, it effectively reduces swelling and congestion.[2][4]

-

Hypotension Management: In clinical settings, it is used to elevate blood pressure in patients experiencing hypotension, particularly in cases of septic shock or during anesthesia.[5]

-

Ophthalmology: As a mydriatic agent, it facilitates pupil dilation, which is essential for various diagnostic eye examinations.[5]

The hydrochloride salt of the (R)-enantiomer is the therapeutically active form, highlighting the critical role of stereochemistry in its pharmacological profile.[6] This guide will delve into the molecular intricacies that govern its function.

Molecular Structure and Physicochemical Properties

This compound is chemically designated as (R)-3-[-1-hydroxy-2-(methylamino)ethyl]phenol hydrochloride.[7] Its structure is characterized by a catechol-like phenyl ring with a hydroxyl group at the meta-position, and an ethanolamine side chain.[8]

Structural Features

The key structural components of the phenylephrine molecule include:

-

Aromatic Ring: The 3-hydroxyphenyl group is crucial for its interaction with the α1-adrenergic receptor.

-

Ethanolamine Side Chain: This side chain, containing a hydroxyl group and a secondary amine, is fundamental to its sympathomimetic activity.

-

Chiral Center: The carbon atom bearing the hydroxyl group on the ethanolamine side chain is a chiral center, giving rise to two enantiomers.

Below is a 2D representation of the this compound structure.

Caption: 2D Structure of this compound

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₃NO₂·HCl | [9] |

| Molecular Weight | 203.67 g/mol | [9][10] |

| Melting Point | 143-145 °C | [9] |

| Solubility | Freely soluble in water and ethanol. | [9][11] |

| Appearance | White or almost white crystalline powder. | [9][11] |

| Specific Rotation [α] | -42° to -47° (c=2, H₂O) | [12][13] |

The Decisive Role of Stereochemistry

The "R" configuration at the chiral center is paramount for the biological activity of phenylephrine. The spatial arrangement of the hydroxyl group and the methylaminoethyl side chain dictates the molecule's ability to bind effectively to the α1-adrenergic receptor. The (S)-enantiomer exhibits significantly lower affinity for this receptor, rendering it pharmacologically less active.

The levorotatory nature, indicated by the "(-)" sign, is a physical property resulting from the interaction of the chiral molecule with plane-polarized light.[12] This property is crucial for quality control, confirming the presence of the correct enantiomer.

Analytical Characterization: A Multi-faceted Approach

A combination of spectroscopic and chromatographic techniques is employed to unequivocally identify and assess the purity of this compound.

Spectroscopic Identification

-

Infrared (IR) Spectroscopy: The IR spectrum provides a molecular fingerprint, revealing the presence of key functional groups. Characteristic absorption bands for this compound are expected for the O-H, N-H, C-H (aromatic and aliphatic), and C-O bonds.[14][15][16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the complete chemical structure. The chemical shifts and coupling patterns of the protons and carbons in the molecule provide detailed information about their connectivity and chemical environment.[17][18][19][20]

-

UV-Visible Spectroscopy: Phenylephrine HCl exhibits a characteristic UV absorption maximum, which can be utilized for quantitative analysis.[21][22][23] The λmax is typically observed around 291 nm in a sodium hydroxide solution.[21][24]

Chromatographic Purity and Enantiomeric Separation

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard method for determining the purity and assay of phenylephrine HCl in pharmaceutical formulations.[25][26][27][28] Due to its polar nature, specialized columns or mobile phase modifiers may be required to achieve adequate retention.[25][26]

-

Chiral HPLC: To confirm the enantiomeric purity, chiral HPLC methods are essential. These methods utilize a chiral stationary phase that differentially interacts with the (R) and (S) enantiomers, allowing for their separation and quantification.[29]

Polarimetry: Confirming Stereochemical Integrity

Polarimetry is a fundamental technique for verifying the stereochemical identity of this compound. The specific rotation is a characteristic physical constant for a chiral compound and is a critical quality control parameter.[12]

Mechanism of Action and Structure-Activity Relationship (SAR)

The pharmacological effects of phenylephrine are a direct result of its interaction with α1-adrenergic receptors.[4][30] This interaction initiates a signaling cascade within vascular smooth muscle cells, leading to vasoconstriction.

Caption: Phenylephrine's Mechanism of Action

The structure-activity relationship of phenylephrine and related compounds reveals several key principles:

-

The Phenyl Ring: The hydroxyl group at the meta-position is critical for α1-agonist activity. The absence of a para-hydroxyl group, as seen in catecholamines like norepinephrine, reduces its susceptibility to metabolism by catechol-O-methyltransferase (COMT), prolonging its duration of action.[31]

-

The Ethanolamine Side Chain: The β-hydroxyl group in the correct (R) configuration is essential for potent agonist activity.[32]

-

The Amino Group: A secondary amine, as in phenylephrine, contributes to its direct-acting sympathomimetic properties.[32] The size of the substituent on the nitrogen atom influences the selectivity for α versus β receptors.[7][32]

Experimental Protocols

Protocol for HPLC Assay of Phenylephrine HCl

This protocol provides a general guideline. Method validation and optimization are essential for specific applications.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at pH 3.0) and an organic modifier (e.g., methanol or acetonitrile).[27]

-

Flow Rate: Typically 1.0 mL/min.[27]

-

Detection: UV detection at a suitable wavelength (e.g., 280 nm).[27]

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable diluent to a known concentration.

-

Standard Preparation: Prepare a standard solution of this compound reference standard at a concentration similar to the sample.

-

Injection Volume: 20 µL.[27]

-

Analysis: Inject the standard and sample solutions and compare the peak areas to calculate the assay.

Protocol for Chiral HPLC Separation

-

Column: A chiral stationary phase column designed for amine separation (e.g., a cyclodextrin-based column).[29]

-

Mobile Phase: A non-polar mobile phase, such as a mixture of hexane and ethanol, often with a small amount of an amine modifier.

-

Flow Rate: Adjusted for optimal separation.

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm).[29]

-

Sample Preparation: Dissolve the sample in the mobile phase.

-

Analysis: Inject the racemic mixture and the sample to identify the peaks corresponding to the (R) and (S) enantiomers and determine the enantiomeric purity.

Conclusion

The therapeutic efficacy of this compound is a testament to the profound importance of molecular structure and stereochemistry in drug design and function. Its specific three-dimensional arrangement is the key to its selective and potent interaction with α1-adrenergic receptors. A thorough understanding of its physicochemical properties and the application of appropriate analytical techniques are paramount for ensuring the quality, safety, and efficacy of pharmaceutical products containing this vital active ingredient. This guide provides a foundational framework for researchers and professionals, empowering them with the knowledge to confidently work with and innovate upon this important therapeutic agent.

References

- 1. Phenylephrine Hydrochloride | C9H14ClNO2 | CID 5284443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. phenylephrine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. remixeducation.in [remixeducation.in]

- 4. What is the mechanism of Phenylephrine Hydrochloride? [synapse.patsnap.com]

- 5. Phenylephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. PHENYLEPHRINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 8. Phenylephrine | C9H13NO2 | CID 6041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (R)-Phenylephrine Hydrochlorid | 61-76-7 [chemicalbook.com]

- 10. This compound | C9H14ClNO2 | CID 67108212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. (R)-Phenylephrine Hydrochlorid CAS#: 61-76-7 [m.chemicalbook.com]

- 12. ACTTR Inc. - Optical Rotation Angle of Common Materials [acttr.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. researchgate.net [researchgate.net]

- 15. Phenylephrine(59-42-7) IR Spectrum [m.chemicalbook.com]

- 16. spectrabase.com [spectrabase.com]

- 17. hmdb.ca [hmdb.ca]

- 18. Phenylephrine(59-42-7) 1H NMR [m.chemicalbook.com]

- 19. hmdb.ca [hmdb.ca]

- 20. (R)-Phenylephrine Hydrochlorid(61-76-7) 1H NMR [m.chemicalbook.com]

- 21. tijer.org [tijer.org]

- 22. researchgate.net [researchgate.net]

- 23. HPLC Method for Analysis of Phenylephrine HCl on Primesep S Column by SIELC Technologies | SIELC Technologies [sielc.com]

- 24. mjcce.org.mk [mjcce.org.mk]

- 25. Phenylephrine HCL Tablet Analyzed with HPLC - AppNote [mtc-usa.com]

- 26. helixchrom.com [helixchrom.com]

- 27. bepls.com [bepls.com]

- 28. glsciences.com [glsciences.com]

- 29. Sigma-Aldrich [sigmaaldrich.com]

- 30. droracle.ai [droracle.ai]

- 31. derangedphysiology.com [derangedphysiology.com]

- 32. pharmacy180.com [pharmacy180.com]

(R)-(-)-Phenylephrine HCl: A Technical Guide to Adrenergic Receptor Subtype Binding Affinity

Aimed at Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(-)-Phenylephrine hydrochloride, a synthetic sympathomimetic amine, is a well-established pharmacological agent primarily used as a nasal decongestant and a vasopressor.[1] Its therapeutic effects are mediated through interactions with adrenergic receptors, a class of G protein-coupled receptors (GPCRs) that are the natural targets for the catecholamines norepinephrine and epinephrine.[2][3][4] A granular understanding of phenylephrine's binding affinity for the various adrenergic receptor subtypes is crucial for a comprehensive grasp of its mechanism of action, predicting its physiological outcomes, and guiding the development of more selective therapeutic agents.

This in-depth technical guide provides a detailed analysis of the binding profile of (R)-(-)-Phenylephrine HCl across the primary adrenergic receptor subtypes. We will explore the quantitative measures of affinity, the experimental methodologies employed for their determination, and the downstream signaling cascades initiated by receptor activation, all substantiated by authoritative scientific sources.

Adrenergic Receptors: A Brief Overview

Adrenergic receptors are categorized into two main families: alpha (α) and beta (β), which are further subdivided.[3]

-

α1-Adrenergic Receptors (α1A, α1B, α1D): These receptors primarily couple to Gq proteins.[5][6][7] Their activation stimulates phospholipase C (PLC), leading to the generation of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][5][8] This cascade ultimately results in an increase in intracellular calcium levels.[5]

-

α2-Adrenergic Receptors (α2A, α2B, α2C): These receptors are typically associated with Gi proteins, and their activation inhibits adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels.[9]

-

β-Adrenergic Receptors (β1, β2, β3): These receptors couple to Gs proteins, and their activation stimulates adenylyl cyclase, causing an increase in cAMP production.

Phenylephrine is widely recognized as a selective α1-adrenergic receptor agonist.[1][4][5][10]

Binding Affinity Profile of this compound

The affinity of a ligand for its receptor is a key determinant of its potency and selectivity. This is commonly expressed by the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity.

The following table summarizes the binding affinities of this compound for various human adrenergic receptor subtypes. It is important to acknowledge that Ki values can differ between studies due to variations in experimental conditions.

Table 1: Binding Affinity (Ki) of this compound for Human Adrenergic Receptor Subtypes

| Receptor Subtype | Ki (nM) |

| α1A-Adrenergic | 977 |

| α1B-Adrenergic | 1,480 |

| α1D-Adrenergic | 1,380 |

| α2A-Adrenergic | >10,000 |

| α2B-Adrenergic | >10,000 |

| α2C-Adrenergic | >10,000 |

| β1-Adrenergic | >10,000 |

| β2-Adrenergic | >10,000 |

Note: Data is compiled from various sources, including the IUPHAR/BPS Guide to PHARMACOLOGY and ChEMBL. The affinity for α2 and β subtypes is significantly lower, often reported as having minimal to no activity.[1][11]

The data clearly demonstrates that this compound has a pronounced selectivity for the α1-adrenergic receptor subtypes over α2 and β subtypes.[1][12] Within the α1 family, it binds to all three subtypes, which are involved in vasoconstriction.[2][7]

Mechanism of Action: The α1-Adrenergic Signaling Pathway

The binding of phenylephrine to α1-adrenergic receptors triggers a well-defined signaling cascade, which is fundamental to its physiological effects.[2]

Figure 1: Phenylephrine-induced α1-adrenergic receptor signaling cascade.

Upon binding, phenylephrine induces a conformational change in the α1-adrenergic receptor, leading to the activation of the Gq protein.[5] This, in turn, activates phospholipase C (PLC).[5][8] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers IP3 and DAG.[2][5][8] IP3 diffuses to the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺).[5] The combination of increased intracellular Ca²⁺ and DAG activates protein kinase C (PKC), which phosphorylates downstream targets, leading to cellular responses like smooth muscle contraction.[2][13]

Experimental Protocol: Radioligand Binding Assay for Affinity Determination

Radioligand binding assays are the gold standard for determining the binding affinity of a compound to a receptor.[14] This is typically done through a competitive binding experiment.[15]

Objective: To determine the inhibition constant (Ki) of this compound for a specific adrenergic receptor subtype (e.g., α1A) expressed in a recombinant cell line.

Materials:

-

Cell Membranes: Membranes prepared from a cell line (e.g., HEK293, CHO) recombinantly expressing the human α1A-adrenergic receptor.[16]

-

Radioligand: A high-affinity, subtype-selective radiolabeled antagonist, such as [³H]-Prazosin for α1 receptors.[4][17]

-

Competitor: this compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.[17]

-

Non-specific Binding (NSB) Agent: A high concentration of an unlabeled antagonist (e.g., 10 µM propranolol for β receptors).[15]

Step-by-Step Methodology:

-

Membrane Preparation:

-

Assay Setup:

-

Incubation:

-

Termination and Filtration:

-

Quantification:

-

Measure the radioactivity on the filters using a scintillation counter.[18]

-

-

Data Analysis:

-

Determine the concentration of phenylephrine that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2][19][20]

-

Figure 2: Workflow for a competitive radioligand binding assay.

Conclusion

This compound is a selective agonist for α1-adrenergic receptors, with a significantly higher binding affinity for this subfamily compared to α2 or β-adrenergic receptors. This selectivity is the cornerstone of its clinical applications. The precise quantification of its binding affinity through methods like competitive radioligand binding assays is essential for its pharmacological profiling and for the development of new drugs. A thorough understanding of its binding characteristics and the associated signaling pathways provides a solid foundation for predicting its physiological effects and for designing novel therapeutics with enhanced selectivity and efficacy.

References

- 1. Phenylephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. The Pharmacological Effects of Phenylephrine are Indirect, Mediated by Noradrenaline Release from the Cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Adrenoceptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. benchchem.com [benchchem.com]

- 6. quora.com [quora.com]

- 7. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 8. Phenylephrine acts via IP3-dependent intracellular NO release to stimulate L-type Ca2+ current in cat atrial myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 10. Adrenergic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. phenylephrine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 12. droracle.ai [droracle.ai]

- 13. ALPHA-1 ADRENORECEPTORS MODULATE GABA RELEASE ONTO VENTRAL TEGMENTAL AREA DOPAMINE NEURONS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 20. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols: (R)-(-)-Phenylephrine HCl Solution for In Vitro Cell Culture

Introduction: The Pharmacological Significance and In Vitro Application of (R)-(-)-Phenylephrine HCl

(R)-(-)-Phenylephrine hydrochloride (HCl) is a potent and selective α1-adrenergic receptor agonist that is integral to cardiovascular research and drug development.[1][2][3] As a synthetic sympathomimetic amine, it structurally mimics endogenous catecholamines like norepinephrine, enabling the targeted stimulation of α1-adrenergic receptors.[3][4] These receptors are predominantly located on the smooth muscle of blood vessels and in various other tissues, including the heart.[3][4] In the context of in vitro cell culture, phenylephrine is an invaluable tool for inducing cellular responses that mimic physiological and pathophysiological processes. It is widely used to study vasoconstriction, cardiac hypertrophy, and the intricate signaling pathways that govern these events.[5] For instance, in primary cardiomyocyte cultures, phenylephrine is a classic agent for inducing hypertrophic growth, providing a robust model to screen for therapeutic compounds.[6] This guide provides a comprehensive framework for the preparation, storage, and application of this compound solutions to ensure reproducible and reliable results in your cell culture experiments.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its proper handling and use in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 61-76-7 | [1][7][8][9] |

| Molecular Formula | C₉H₁₃NO₂·HCl | [7] |

| Molecular Weight | 203.67 g/mol | [7] |

| Appearance | White to off-white crystalline powder | [7][8] |

| Melting Point | 143-145 °C | [7] |

| Solubility | Freely soluble in water (≥10 g/100 mL at 21°C) and ethanol. | [7][8][10][11] |

| pH (1% w/v solution) | 4.5 - 5.5 | [7][12] |

| Storage Temperature | 2-8°C (for solid powder) | [7][8] |

Mechanism of Action: The α1-Adrenergic Signaling Cascade

This compound exerts its effects by selectively binding to and activating α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[3] This binding initiates a conformational change in the receptor, leading to the activation of the heterotrimeric Gq protein.[3][4] The activated Gαq subunit, in turn, stimulates the enzyme phospholipase C (PLC).[3][4]

PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two crucial second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[3][4] IP₃, being a soluble molecule, diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol.[3][4] The resulting elevation in intracellular calcium, in conjunction with DAG's activation of protein kinase C (PKC), culminates in a cascade of downstream cellular events, including smooth muscle contraction and the activation of hypertrophic signaling pathways in cardiomyocytes.[3][13]

References

- 1. keyorganics.net [keyorganics.net]

- 2. droracle.ai [droracle.ai]

- 3. benchchem.com [benchchem.com]

- 4. What is the mechanism of Phenylephrine Hydrochloride? [synapse.patsnap.com]

- 5. Activation of protein synthesis in cardiomyocytes by the hypertrophic agent phenylephrine requires the activation of ERK and involves phosphorylation of tuberous sclerosis complex 2 (TSC2) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. (R)-Phenylephrine Hydrochlorid | 61-76-7 [chemicalbook.com]

- 8. (R)-Phenylephrine Hydrochlorid CAS#: 61-76-7 [m.chemicalbook.com]

- 9. (R)-Phenylephrine Hydrochloride | 61-76-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. R-Phenylephrine Hydrochloride CAS 61-76-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 13. Alpha-1 Adrenergic Receptor Agonist Phenylephrine Inhibits Sepsis-Induced Cardiomyocyte Apoptosis and Cardiac Dysfunction via Activating ERK1/2 Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Inducing Vasoconstriction with (R)-(-)-Phenylephrine HCl in Isolated Arteries

Abstract

This comprehensive guide provides a detailed protocol for inducing and quantifying vasoconstriction in isolated arterial segments using (R)-(-)-Phenylephrine HCl (Phenylephrine). Phenylephrine is a potent and selective α1-adrenergic receptor agonist, making it an indispensable tool in cardiovascular research for investigating vascular smooth muscle physiology, drug screening, and the pathophysiology of vascular diseases.[1][2][3] This document offers an in-depth exploration of the underlying pharmacological principles, a step-by-step experimental workflow from tissue isolation to data analysis, and critical insights for ensuring data integrity and reproducibility. The protocols and technical information are designed for researchers, scientists, and drug development professionals working in pharmacology and related fields.

Introduction: The Pharmacology of Phenylephrine-Induced Vasoconstriction

This compound is a sympathomimetic amine that functions as a selective agonist for α1-adrenergic receptors, which are predominantly located on the vascular smooth muscle cells of arteries and veins.[1][3][4] Its selectivity for α1-receptors over α2- or β-adrenergic receptors makes it a precise tool for studying vascular tone regulation.[2]

Mechanism of Action

The vasoconstrictor effect of phenylephrine is initiated by its binding to α1-adrenergic receptors on vascular smooth muscle cells. This binding activates a Gq protein-coupled signaling cascade.[1] The key downstream events are as follows:

-

Activation of Phospholipase C (PLC): The activated Gq protein stimulates PLC.

-

Hydrolysis of PIP2: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[1]

-

Calcium Release: IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[1]

-

Smooth Muscle Contraction: The elevated intracellular Ca²⁺ concentration leads to the activation of calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the cross-bridge cycling of actin and myosin filaments and resulting in smooth muscle contraction and vasoconstriction.[1]

This signaling pathway underscores the utility of phenylephrine in probing the integrity and responsiveness of the vascular contractile machinery.

Experimental Protocol: Isolated Artery Vasoconstriction Assay

This protocol details the use of an isolated organ bath system to measure the isometric contraction of rat thoracic aorta rings in response to phenylephrine.[5][6]

Required Materials and Reagents

Equipment:

-

Isolated Organ Bath System (water-jacketed, with aeration)[5][7]

-

Isometric Force Transducer and Data Acquisition System (e.g., PowerLab)[5][6][8]

-

Dissecting microscope

-

Surgical instruments (forceps, scissors)

-

Micrometer

-

pH meter

-

Analytical balance

Reagents:

-

This compound

-

Acetylcholine Chloride

-

Potassium Chloride (KCl)

-

Krebs-Henseleit Solution (Physiological Salt Solution - PSS)

-

Carbogen gas (95% O₂, 5% CO₂)

-

Distilled, deionized water

Preparation of Krebs-Henseleit Solution

A freshly prepared Krebs-Henseleit solution is crucial for maintaining tissue viability.[8] The composition is provided in Table 1.

| Component | Molar Concentration (mM) | Grams per Liter (g/L) |

| NaCl | 118.4 | 6.9 |

| KCl | 4.7 | 0.35 |

| CaCl₂·2H₂O | 2.5 | 0.373 |

| MgSO₄·7H₂O | 1.2 | 0.296 |

| KH₂PO₄ | 1.2 | 0.16 |

| NaHCO₃ | 25.0 | 2.1 |

| D-Glucose | 11.1 | 2.0 |

| Table 1: Composition of Krebs-Henseleit Solution. [9] |

Preparation Steps:

-

Dissolve all salts except for NaHCO₃ and CaCl₂ in approximately 900 mL of distilled water.

-

Continuously aerate the solution with carbogen gas (95% O₂ / 5% CO₂) for at least 15 minutes.[8][9] This is critical for oxygenation and to establish the bicarbonate buffering system.

-

Add the CaCl₂ and stir until fully dissolved.

-

Finally, add the NaHCO₃ slowly while stirring to prevent precipitation.

-

Adjust the final volume to 1 liter with distilled water.

-

The final pH of the solution should be approximately 7.4 when continuously gassed with carbogen at 37°C.[8][9]

Step-by-Step Experimental Workflow

Step 1: Tissue Dissection and Preparation

-

Humanely euthanize a rat according to approved institutional animal care and use committee (IACUC) protocols.

-

Open the thoracic cavity and carefully dissect the thoracic aorta, placing it immediately into a petri dish containing cold Krebs-Henseleit solution.

-

Under a dissecting microscope, gently remove adherent connective and adipose tissue.[10]

-

Cut the aorta into rings of approximately 2-4 mm in length.[6][8] Take care to avoid stretching or damaging the vessel.

-

For endothelium-denuded studies: Gently rub the luminal surface of the ring with a fine wire or wooden stick to remove the endothelial layer.[6]

Step 2: Mounting and Equilibration

-

Mount each aortic ring on two stainless steel wires or pins in the organ bath chamber filled with Krebs-Henseleit solution.[4][8] One wire is fixed, and the other is connected to the isometric force transducer.

-

Maintain the organ bath at 37°C and continuously aerate with carbogen gas.[5][8]

-

Apply a resting tension to the tissue. For rat aorta, a tension of 1.5-2.0 grams is common. This should be determined empirically to place the tissue at its optimal length for contraction.

-

Allow the tissue to equilibrate for 60-90 minutes. During this period, wash the tissue by replacing the Krebs solution every 15-20 minutes to remove metabolic waste products.[8]

Step 3: Quality Control - Viability and Endothelial Integrity Check

-

Viability Test: Contract the tissue with a high concentration of KCl (e.g., 60-80 mM). This depolarizes the smooth muscle cells, causing contraction independent of receptor activation. A robust contraction confirms tissue viability. Wash the tissue thoroughly until it returns to baseline tension.

-

Endothelial Integrity Test: Pre-constrict the aortic ring with a submaximal concentration of phenylephrine (e.g., 1 µM). Once a stable plateau is reached, add a single dose of acetylcholine (e.g., 1-10 µM).

-

Intact Endothelium: A relaxation of >80% of the pre-constriction indicates a healthy, functional endothelium.

-

Denuded Endothelium: A relaxation of <10% confirms the successful removal of the endothelium.[11]

-

-

Wash the tissue extensively and allow it to return to baseline before proceeding.

Step 4: Generating the Cumulative Concentration-Response Curve (CCRC)

-

Once a stable baseline is re-established, add phenylephrine to the organ bath in a cumulative manner. Start with a low concentration (e.g., 1 nM or 10⁻⁹ M) and increase in half-log or full-log increments (e.g., 10⁻⁹, 3x10⁻⁹, 10⁻⁸, 3x10⁻⁸ M, etc.) up to a maximal concentration (e.g., 10⁻⁴ M).[12][13]

-

Add the next concentration only after the response to the previous concentration has reached a stable plateau.

-

Record the isometric tension continuously throughout the additions.

Data Analysis and Interpretation

The primary output is a concentration-response curve, which plots the contractile force (response) against the logarithm of the agonist (phenylephrine) concentration.

Data Normalization

To compare results between different tissues or experiments, raw contraction data (in grams or millinewtons) should be normalized. A common method is to express the response as a percentage of the maximal contraction induced by KCl.

EC50 Calculation

The potency of phenylephrine is quantified by its EC50 value, which is the molar concentration that produces 50% of the maximal response.[1][14]

-

Plot the normalized response (Y-axis) against the log of the phenylephrine concentration (X-axis).

-

Fit the data using a non-linear regression model, typically a sigmoidal dose-response equation (variable slope), also known as the Hill equation.

-